2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and a trifluoromethoxyphenyl group, which can enhance its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the methoxyethyl and methyl groups. The final steps involve the attachment of the sulfanyl and acetamide groups under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thienopyrimidine core can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form alcohol derivatives.
Substitution: The methoxyethyl and trifluoromethoxyphenyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be studied for its potential as a therapeutic agent. The thienopyrimidine core is known for its biological activity, and modifications to the compound can lead to the discovery of new drugs.
Medicine
In medicine, this compound can be investigated for its potential to treat various diseases. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a promising candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and selectivity, making it a potent therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: This compound is used in the production of polymers and copolymers with applications in coatings, adhesives, and medical devices.
Cetylpyridinium chloride and domiphen bromide: These compounds are used as phosphoethanolamine transferase inhibitors to combat colistin-resistant bacteria.
Uniqueness
What sets 2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4S2/c1-11-9-14-16(31-11)17(27)25(7-8-28-2)18(24-14)30-10-15(26)23-12-3-5-13(6-4-12)29-19(20,21)22/h3-6,11H,7-10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPSBGGNLGMAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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